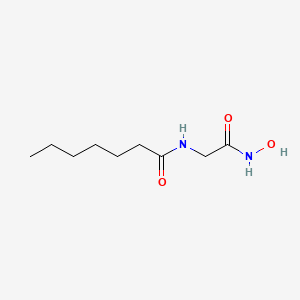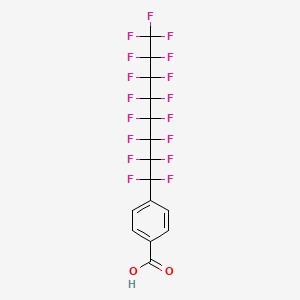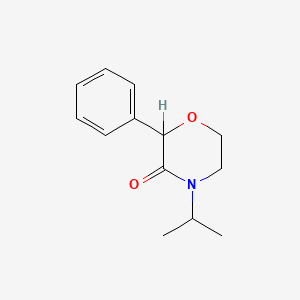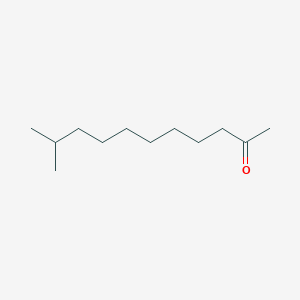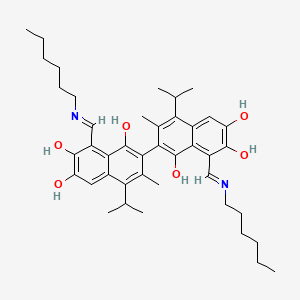![molecular formula C4H4S B14457992 5-Thiabicyclo[2.1.0]pent-2-ene CAS No. 72110-26-0](/img/structure/B14457992.png)
5-Thiabicyclo[2.1.0]pent-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Thiabicyclo[2.1.0]pent-2-ene: is a unique bicyclic compound containing a sulfur atom within its structure. This compound is of significant interest in organic chemistry due to its strained ring system and potential reactivity. The presence of the sulfur atom introduces unique chemical properties, making it a valuable subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Thiabicyclo[2.1.0]pent-2-ene typically involves photochemical reactions. One common method is the phototransposition of cyanothiophenes. For instance, cyanothiophenes undergo phototranspositions through their first excited singlet states, leading to the formation of this compound intermediates . Another method involves the reaction of 1,2,3,4-tetrakis(trifluoromethyl)-5-thiabicyclo[2.1.0]pent-2-ene with hydrogen azide, followed by photochemical denitrogenation and desulphurization with triphenylphosphine .
Industrial Production Methods: While specific industrial production methods for 5-Thiabicyclo[21
Chemical Reactions Analysis
Types of Reactions: 5-Thiabicyclo[2.1.0]pent-2-ene undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the cleavage of the sulfur-containing ring.
Substitution: The compound can participate in substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Cleaved ring structures with simpler sulfur-containing compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Thiabicyclo[2.1.0]pent-2-ene is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the study of ring strain and reactivity.
Biology and Medicine:
Industry: The compound’s reactivity makes it useful in the development of new materials and catalysts. Its ability to undergo various chemical transformations allows for the synthesis of specialized chemicals used in different industrial processes.
Mechanism of Action
The mechanism of action of 5-Thiabicyclo[2.1.0]pent-2-ene primarily involves its ability to undergo photochemical reactions. The sulfur atom plays a crucial role in these reactions, often participating in bond formation and cleavage processes. For example, the phototransposition of cyanothiophenes involves the formation of this compound intermediates, followed by a ‘walk’ of the sulfur atom to form the final product .
Comparison with Similar Compounds
5-Thiabicyclo[2.1.0]pentane: A similar compound with a saturated ring system.
5-Azabicyclo[2.1.0]pent-2-ene: Contains a nitrogen atom instead of sulfur.
5-Oxabicyclo[2.1.0]pent-2-ene: Contains an oxygen atom instead of sulfur.
Uniqueness: 5-Thiabicyclo[2.1.0]pent-2-ene is unique due to the presence of the sulfur atom, which imparts distinct chemical properties and reactivity. The sulfur atom’s ability to participate in various oxidation and reduction reactions sets it apart from its oxygen and nitrogen analogs.
Properties
CAS No. |
72110-26-0 |
|---|---|
Molecular Formula |
C4H4S |
Molecular Weight |
84.14 g/mol |
IUPAC Name |
5-thiabicyclo[2.1.0]pent-2-ene |
InChI |
InChI=1S/C4H4S/c1-2-4-3(1)5-4/h1-4H |
InChI Key |
CYDPYRCCLIKLBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C1S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



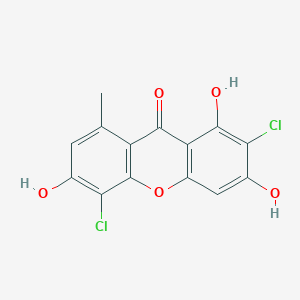

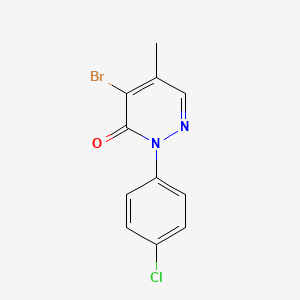
![N,N'-Bis[(3,5-di-tert-butyl-4-hydroxyphenyl)methyl]thiourea](/img/structure/B14457950.png)
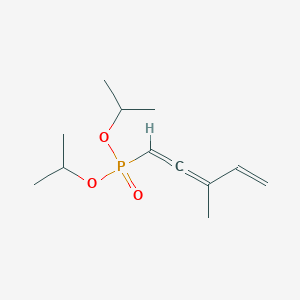


![{[5-(Methylsulfanyl)pentyl]oxy}benzene](/img/structure/B14457972.png)
